molecular formula C12H12O2 B8315797 2-methyl-1H-inden-1-yl acetate

2-methyl-1H-inden-1-yl acetate

Cat. No.: B8315797
M. Wt: 188.22 g/mol
InChI Key: XJBIVHBLBZIQPR-UHFFFAOYSA-N
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Description

2-Methyl-1H-inden-1-yl acetate is an indene derivative featuring a methyl substituent at the 2-position and an acetate ester at the 1-position of the indenyl core. Indene derivatives are bicyclic aromatic hydrocarbons with a fused benzene and cyclopentene ring system. The introduction of functional groups like methyl and acetate alters the compound’s physicochemical properties and reactivity, making it relevant for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(2-methyl-1H-inden-1-yl) acetate

InChI

InChI=1S/C12H12O2/c1-8-7-10-5-3-4-6-11(10)12(8)14-9(2)13/h3-7,12H,1-2H3

InChI Key

XJBIVHBLBZIQPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C1OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methyl-1H-inden-1-yl acetate with structurally related indene derivatives and acetate esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₂H₁₂O₂ 188.22 2-methyl, 1-acetate Expected higher lipophilicity due to methyl group
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate C₁₂H₁₄O₃ 206.24 5-hydroxy, 1-acetate, dihydro Increased polarity from hydroxyl group
[4-(4-(tert-Butyl)phenyl)-2-methyl-1H-inden-1-yl] derivative C₂₄H₂₈ 316.48 4-tert-butylphenyl, 2-methyl Enhanced steric bulk and aromaticity
Vinyl acetate C₄H₆O₂ 86.09 Simple vinyl ester High volatility, industrial monomer

Key Observations :

  • The methyl group in this compound increases steric hindrance and lipophilicity compared to non-methylated analogs like vinyl acetate .
  • Hydroxyl or tert-butyl substituents (e.g., in and ) significantly alter solubility and reactivity, suggesting that functional group placement is critical for tuning properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of 2-methyl-1H-inden-1-yl acetate, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis of indene derivatives typically involves Friedel-Crafts acetylation or alkylation of indene scaffolds. For this compound, optimize reaction conditions by:

  • Using anhydrous conditions to prevent hydrolysis of the acetate group.
  • Testing Lewis acid catalysts (e.g., AlCl₃ or BF₃·Et₂O) for acetylation efficiency.
  • Varying solvent polarity (e.g., dichloromethane vs. toluene) to improve yield.
  • Monitoring reaction progress via TLC or GC-MS to identify optimal reaction times.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC .

Q. How should researchers employ spectroscopic and crystallographic techniques to unambiguously characterize this compound?

  • Methodological Answer :

  • Spectroscopy :
  • Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃) to assign proton environments and confirm acetate integration. Compare chemical shifts with similar indene derivatives (e.g., δ ~2.1 ppm for methyl groups) .
  • Use FT-IR to identify ester C=O stretches (~1740 cm⁻¹) and aromatic C-H stretches.
  • Crystallography :
  • Grow single crystals via slow evaporation in ethanol/water mixtures.
  • Collect X-ray diffraction data (Mo-Kα radiation) and refine structures using SHELXL . Visualize thermal ellipsoids with ORTEP-3 .
  • Validate bond lengths/angles against DFT-optimized geometries .

Advanced Research Questions

Q. What computational approaches are most effective for predicting the electronic structure and chemical reactivity of this compound?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian 09/16) using the B3LYP hybrid functional and 6-31G(d,p) basis set to:
  • Optimize molecular geometry and calculate HOMO-LUMO gaps for reactivity insights.
  • Generate Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites.
  • Compute Fukui indices for radical/electrophilic attack prediction.
  • Compare theoretical NMR chemical shifts (GIAO method) with experimental data to validate accuracy .

Q. What experimental design considerations are critical when evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Assays :
  • Use standardized protocols (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
  • Perform minimum inhibitory concentration (MIC) tests in triplicate for statistical validity .
  • Enzyme Inhibition Studies :
  • Design competitive binding assays (e.g., aggrecanase inhibition) using fluorescence-based substrates.
  • Calculate IC₅₀ values and validate selectivity against off-target metalloproteinases (e.g., MMP-1, MMP-9) .

Q. How can researchers resolve discrepancies between theoretical predictions and experimental observations in the structural analysis of this compound?

  • Methodological Answer :

  • Cross-Validation :
  • Compare DFT-optimized bond lengths/angles with X-ray crystallographic data. Adjust basis sets (e.g., 6-311++G(d,p)) for improved accuracy.
  • Reconcile NMR shifts by accounting for solvent effects (e.g., PCM model in DFT) or dynamic averaging .
  • Error Analysis :
  • Quantify crystallographic R-factors (<5% for high-quality data) and check for twinning using SHELXD .
  • Re-examine NMR sample preparation (e.g., concentration, temperature) to eliminate aggregation artifacts .

Q. What strategies are employed in structure-based drug design utilizing this compound as a molecular scaffold?

  • Methodological Answer :

  • Pharmacophore Modeling :
  • Define critical features (e.g., aromatic rings, hydrogen bond acceptors) using software like Schrödinger Phase.
  • Screen virtual libraries for analogs with enhanced binding to target proteins (e.g., aggrecanase) .
  • Scaffold Modification :
  • Introduce substituents (e.g., halogens, hydroxyl groups) to improve solubility or potency.
  • Validate ADMET properties (e.g., LogP, CYP450 inhibition) using QSAR models .

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